molecular formula C12H15NO4 B2739553 3-Acetamido-4-(propan-2-yloxy)benzoic acid CAS No. 1570404-90-8

3-Acetamido-4-(propan-2-yloxy)benzoic acid

Cat. No.: B2739553
CAS No.: 1570404-90-8
M. Wt: 237.255
InChI Key: MHEHUITXDIBGNG-UHFFFAOYSA-N
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Description

3-Acetamido-4-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoic acid, featuring an acetamido group and a propan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-4-(propan-2-yloxy)benzoic acid typically involves the acylation of 4-aminobenzoic acid followed by etherification. One common method includes:

    Acylation: 4-aminobenzoic acid is reacted with acetic anhydride to form 4-acetamidobenzoic acid.

    Etherification: The 4-acetamidobenzoic acid is then reacted with isopropyl alcohol in the presence of an acid catalyst to introduce the propan-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-4-(propan-2-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Results in halogenated or nitrated products depending on the substituent introduced.

Scientific Research Applications

3-Acetamido-4-(propan-2-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Acetamido-4-(propan-2-yloxy)benzoic acid exerts its effects involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The propan-2-yloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzoic acid: Lacks the propan-2-yloxy group, making it less lipophilic.

    N-Acetylanthranilic acid: Positional isomer with different substitution pattern on the aromatic ring.

    p-Aminobenzoic acid: Precursor in the synthesis of 3-Acetamido-4-(propan-2-yloxy)benzoic acid.

Uniqueness

This compound is unique due to the combination of its acetamido and propan-2-yloxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry where its structural attributes can be leveraged to design new therapeutic agents.

Properties

IUPAC Name

3-acetamido-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7(2)17-11-5-4-9(12(15)16)6-10(11)13-8(3)14/h4-7H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEHUITXDIBGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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